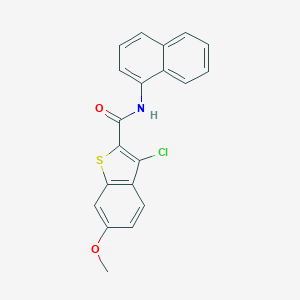![molecular formula C17H22BrNO2 B321403 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B321403.png)
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a cyclohexenyl ethyl side chain, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the para position.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.
Amidation: The phenoxyacetic acid derivative is then reacted with 2-cyclohex-1-en-1-ylethylamine under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the brominated phenoxy group or the cyclohexenyl ethyl side chain.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-methylphenoxy)acetamide: Lacks the cyclohexenyl ethyl side chain.
N-(2-cyclohex-1-en-1-ylethyl)acetamide: Lacks the brominated phenoxy group.
2-(4-chloro-2-methylphenoxy)-N-(2-cyclohex-1-en-1-ylethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of both the brominated phenoxy group and the cyclohexenyl ethyl side chain in 2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide makes it unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22BrNO2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22BrNO2/c1-13-11-15(18)7-8-16(13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20) |
InChI Key |
OGYOCRHRSZVWQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCC2=CCCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide](/img/structure/B321321.png)
![N-[4-(benzylsulfamoyl)phenyl]-3-methylbenzamide](/img/structure/B321327.png)


![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B321331.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B321333.png)
![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321334.png)
![2-(2,5-dimethylphenoxy)-N-(5-{[(2,5-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B321335.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-{[(2,5-dimethylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B321337.png)
![2-(2,5-DIMETHYLPHENOXY)-N-{4'-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}ACETAMIDE](/img/structure/B321338.png)
![2-(2,5-dimethylphenoxy)-N-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B321339.png)
![2-(4-bromo-2-methylphenoxy)-N-(2-{[(4-bromo-2-methylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B321340.png)

![N-[4-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B321343.png)
